Spiro[3.3]heptane Scaffold: Improved Aqueous Solubility vs. Cyclohexane
In a direct experimental comparison, heteroatom-substituted spiro[3.3]heptanes consistently demonstrated higher aqueous solubility than their corresponding cyclohexane analogues [1]. While exact solubility values for 4-{spiro[3.3]heptan-1-yl}aniline hydrochloride itself have not been published, the spiro[3.3]heptane scaffold class effect—attributable to reduced crystal packing efficiency and increased three-dimensionality (Fsp₃)—is established across multiple derivatives. The Burkhard et al. 2010 study provides class-level evidence that the spiro[3.3]heptane framework enhances aqueous solubility relative to the flexible cyclohexane isostere, with this effect being general across heteroatom-substituted variants [1].
| Evidence Dimension | Aqueous solubility (class-level trend) |
|---|---|
| Target Compound Data | Not directly measured; spiro[3.3]heptane scaffold shown class-wide to possess higher aqueous solubility than cyclohexane analogues [1] |
| Comparator Or Baseline | Cyclohexane analogues (specific quantitative values not reported in the class-level comparison) |
| Quantified Difference | Qualitative trend: spiro[3.3]heptanes > cyclohexane analogues (Burkhard et al. 2010) |
| Conditions | Class-level comparison across multiple heteroatom-substituted spiro[3.3]heptane/cyclohexane pairs (Burkhard et al. 2010, Angew. Chem. Int. Ed.) |
Why This Matters
For procurement decisions in lead optimization programs, building blocks conferring higher aqueous solubility reduce the risk of solubility-limited pharmacology and formulation failure downstream.
- [1] Burkhard JA, Wagner B, Fischer H, Schuler F, Müller K, Carreira EM. Synthesis of azaspirocycles and their evaluation in drug discovery. Angew Chem Int Ed Engl. 2010;49(20):3524-3527. doi:10.1002/anie.200907108. View Source
